3-Chloro-4-(2,2-difluoropropoxy)phenylamine
Description
Properties
IUPAC Name |
3-chloro-4-(2,2-difluoropropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2NO/c1-9(11,12)5-14-8-3-2-6(13)4-7(8)10/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSISFKHBCALOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)N)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Difluoropropoxy Phenyl Intermediate
A common approach involves the nucleophilic aromatic substitution (SNAr) or Ullmann-type ether synthesis where a phenol derivative is reacted with a difluoropropyl halide or equivalent:
- Phenol activation : The phenol (often 4-chlorophenol or a related derivative) is treated with a base such as potassium hydroxide to generate the phenolate ion.
- Ether formation : The phenolate ion reacts with 2,2-difluoropropyl bromide or chloride under controlled heating (70–120 °C) to yield the 3-chloro-4-(2,2-difluoropropoxy)phenyl intermediate with high efficiency.
This method is supported by analogous synthesis reported for related halogenated phenyl ethers, where yields of 90% or higher have been achieved under optimized conditions.
Introduction of the Amino Group
The amino group at the 4-position is typically introduced via reduction of a nitro precursor or direct amination:
- Reduction of nitro precursors : Starting from 3-chloro-4-(2,2-difluoropropoxy)nitrobenzene, reduction is performed using iron or tin reagents in acidic media (Fe/HCl or SnCl2/HCl), which provides high yields of the corresponding amine (up to 94%).
- Direct amination : Alternatively, nucleophilic aromatic substitution with ammonia or amine sources can be employed if the aromatic ring is suitably activated.
Table 1 summarizes reduction methods for nitro to amine conversion relevant to this compound class:
| Entry | Method | Yield (%) | Notes | Reference |
|---|---|---|---|---|
| 1 | Fe/HCl | 92 | Dark doughy product | Lane et al. (2012) |
| 2 | Fe/Acetic Acid | 94 | Crystalline product | Hesse et al. (2013) |
| 3 | SnCl2/HCl | 52 | Moderate yield | Bellamy and Ou (1984) |
Key Research Findings and Optimization
- One-pot procedures : The synthesis can be streamlined by performing ether formation and amination in sequential steps without isolation of intermediates, improving overall yield and reducing purification steps.
- Use of mild iodination and halogenation reagents : Avoiding harsh reagents like iodine chloride (ICl) in favor of in situ generation of halogenating agents improves safety and yield, which is applicable in related halogenated phenylamine syntheses.
- Solvent choice : Xylene has been found preferable over toluene for certain coupling steps, enhancing yield (82% vs. 52%) due to better solubility and reaction kinetics.
- Spectroscopic characterization : IR, NMR, and mass spectrometry confirm the structure and purity of intermediates and final products, ensuring reproducibility and quality control.
Example Synthetic Scheme (Adapted from Related Halogenated Phenylamine Syntheses)
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Chlorophenol + KOH, 2,2-difluoropropyl bromide, 70–80 °C, 2.5 h | 3-Chloro-4-(2,2-difluoropropoxy)nitrobenzene | ~90 |
| 2 | Fe/HCl reduction, reflux, 2 h | 3-Chloro-4-(2,2-difluoropropoxy)phenylamine | 92–94 |
Patented Processes and Variations
Patent literature describes variations where fluorinated alkoxy groups (including 2,2-difluoropropoxy) are introduced on phenyl rings bearing chloro substituents, with subsequent amination steps tailored for pharmaceutical intermediates. These processes emphasize:
- Use of trifluoroacetic acid for deprotection or activation steps
- Chromatographic resolution of stereoisomers if chiral centers are introduced
- Formation of pharmaceutically acceptable salts or polymorphs of the amine
Summary Table of Preparation Methods
| Preparation Aspect | Method Description | Yield (%) | Comments |
|---|---|---|---|
| Ether formation | Phenol + 2,2-difluoropropyl halide + KOH, heat | ~90 | High yield, requires dry conditions |
| Nitro reduction to amine | Fe/HCl or Fe/HOAc reduction | 92–94 | Preferred for clean crystalline amine |
| Alternative reduction | SnCl2/HCl | 52 | Lower yield, possible side products |
| One-pot synthesis | Sequential ether formation and amination without isolation | 74–82 | Improves efficiency and reduces steps |
| Halogenation (if needed) | In situ iodination using I2/H2O2 | 95 | Mild, high atom economy |
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(2,2-difluoropropoxy)phenylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-(2,2-difluoropropoxy)nitrobenzene.
Reduction: Formation of 3-chloro-4-(2,2-difluoropropoxy)benzene.
Substitution: Formation of various substituted phenylamines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(2,2-difluoropropoxy)phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2,2-difluoropropoxy)phenylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. For instance, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylamine
- 3-Chloro-4-(trifluoromethoxy)phenylamine
- 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenylamine
Comparison:
- 3-Chloro-4-fluorophenylamine: Similar structure but with a fluorine atom instead of the 2,2-difluoropropoxy group. It may exhibit different reactivity and biological activity.
- 3-Chloro-4-(trifluoromethoxy)phenylamine: Contains a trifluoromethoxy group, which can influence its electronic properties and reactivity.
- 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenylamine: The presence of a hexafluoropropoxy group can significantly alter its chemical and physical properties compared to the difluoropropoxy group.
Biological Activity
3-Chloro-4-(2,2-difluoropropoxy)phenylamine is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound, characterized by a phenylamine structure with a chlorine atom at the para position and a 2,2-difluoropropoxy group at the ortho position, has a molecular formula of C10H10ClF2NO and a molecular weight of approximately 237.64 g/mol .
The presence of halogen (chlorine) and alkoxy (difluoropropoxy) functionalities in this compound influences its chemical reactivity and biological activity. The synthesis typically involves multiple steps that can vary based on laboratory conditions and desired yields .
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties. The halogen substitution can enhance the compound's ability to interact with microbial membranes, potentially leading to increased efficacy against various pathogens.
- Anticancer Potential : Some derivatives of phenylamines have shown promise in cancer research. The inhibition of specific pathways involved in tumor growth and metastasis is a potential area for further investigation with this compound.
- Neuropharmacological Effects : Similar compounds have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders. The difluoropropoxy group may influence the compound's interaction with neurotransmitter receptors .
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies have demonstrated that related phenylamines exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be evaluated for similar properties.
- Cancer Research : A study examining structurally related compounds found that certain substitutions could enhance cytotoxicity against cancer cell lines. The potential for this compound to inhibit cancer cell proliferation warrants further exploration.
- Neuropharmacological Investigations : Research into derivatives like 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethylamine hydrochloride has indicated antidepressant activity through inhibition of serotonin reuptake mechanisms, which could be relevant for understanding the pharmacological profile of this compound .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-Chloro-4-fluorophenylamine | Contains fluorine instead of difluoropropoxy | Different biological activities observed |
| 3-Bromo-4-(2,2-difluoropropoxy)phenylamine | Bromine substitution | Enhanced reactivity due to bromine's larger size |
| 3-Chloro-4-methoxyphenylamine | Methoxy group instead of difluoropropoxy | Often used in neuropharmacology studies |
| 3-Chloro-4-(trifluoromethoxy)phenylamine | Trifluoromethoxy group | Known for strong electron-withdrawing effects |
This table illustrates how variations in substitution can lead to distinct biological activities and chemical behaviors.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-4-(2,2-difluoropropoxy)phenylamine?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 3-chloro-4-aminophenol with 2,2-difluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) facilitates ether bond formation. Reaction optimization includes:
- Temperature: 80–100°C to enhance reactivity without decomposition.
- Catalyst: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in biphasic systems.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and difluoropropoxy group signals (δ 4.5–5.5 ppm for -OCH₂CF₂-).
- ¹⁹F NMR: Confirm the presence of difluoromethylene groups (δ -110 to -120 ppm).
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and F atoms.
- IR Spectroscopy: Detect amine N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
Q. How can solubility challenges be addressed during experimental workflows?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) for reactions and switch to ethanol or dichloromethane for crystallization.
- pH Adjustment: Protonate the amine group (HCl in dioxane) to enhance aqueous solubility for biological assays.
- Extraction: Liquid-liquid extraction with diethyl ether or ethyl acetate to isolate the compound from aqueous byproducts .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
Q. What mechanistic insights can kinetic studies provide for reactions involving this compound?
Methodological Answer:
- Rate Law Determination: Monitor reaction progress via UV-Vis or HPLC to establish pseudo-first-order kinetics under excess reagent conditions.
- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to probe hydrogen-bonding effects on reaction pathways.
- Catalytic Studies: Investigate PdAg nanoparticle catalysts (XAFS/XPS analysis) to correlate nitrogen content (phenylamine groups) with catalytic turnover in CO₂ reduction .
Q. How do substituents influence the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Replace difluoropropoxy with trifluoromethoxy groups to assess fluorination impact on membrane permeability.
- Introduce methyl groups to the phenylamine core to sterically hinder metabolic oxidation.
- In Vitro Assays: Test inhibition of kinase targets (e.g., EGFR) using fluorescence polarization assays.
- Computational Docking: AutoDock Vina simulations to predict binding affinities with protein active sites (e.g., PDB: 1M17) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
